

N-Fmoc-3-fluoro-L-tyrosine safety data sheet (SDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Fmoc-3-fluoro-L-tyrosine**

Cat. No.: **B3096067**

[Get Quote](#)

Chemical Identity and Physicochemical Properties

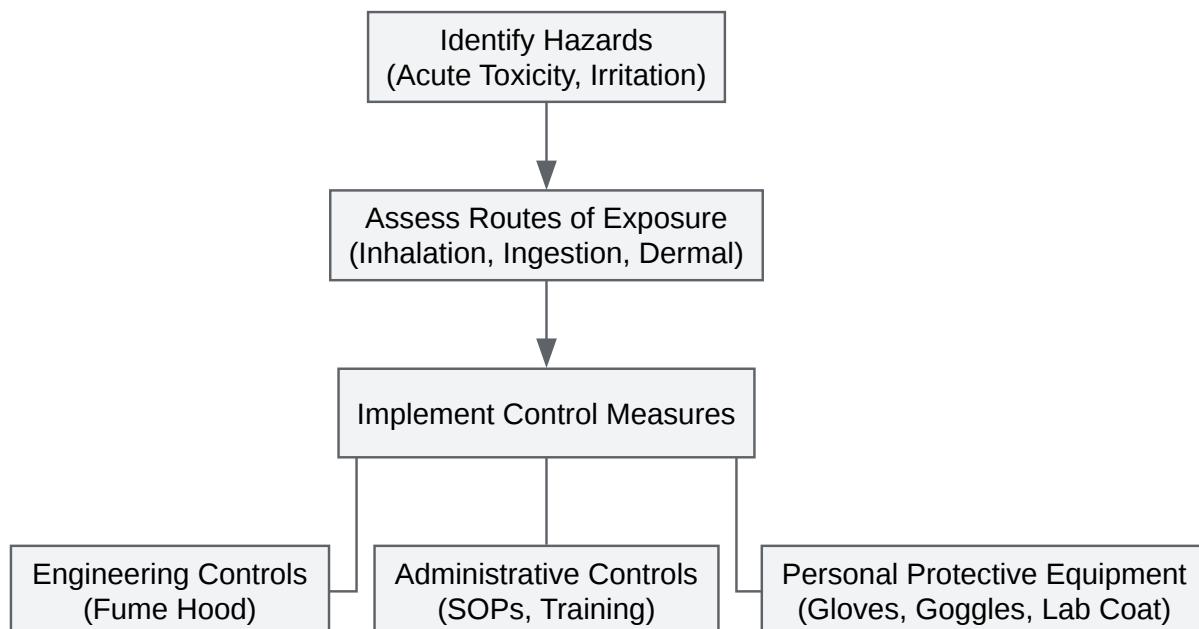
N-Fmoc-3-fluoro-L-tyrosine is a derivative of the amino acid tyrosine, protected at the amine terminus with a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is standard in solid-phase peptide synthesis, allowing for controlled, sequential addition of amino acids to a peptide chain[1][2]. The fluorine atom is positioned on the aromatic ring of the tyrosine side chain.

Table 1: Physicochemical and Identification Data

Property	Value	Source
IUPAC Name	(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid	[3]
Synonyms	N-Fmoc-3-fluoro-L-tyrosine, (S)-Fmoc-3-Fluoro-Tyrosine	[3][4]
CAS Number	1270290-56-6	[3][4][5]
Molecular Formula	C ₂₄ H ₂₀ FNO ₅	[3][6]
Molecular Weight	421.42 g/mol	[4][6]
Appearance	White to off-white powder (inferred from similar compounds)	[1]
Storage Temperature	+4°C, often under an inert gas like nitrogen	[6][7]

Hazard Analysis and Risk Mitigation

While comprehensive toxicological data for **N-Fmoc-3-fluoro-L-tyrosine** is not available, the safety profile can be inferred from data on its parent molecule, 3-Fluoro-L-tyrosine, and similarly structured compounds. The primary hazards are associated with acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation from airborne dust.


GHS Hazard Classification (Inferred)

Based on data for structurally related compounds such as 3-Fluoro-L-tyrosine and other Fmoc-protected amino acids, the following GHS classifications are likely applicable[6][8]:

- Acute Toxicity, Oral (Category 3-4): Harmful if swallowed[8][9].
- Skin Irritation (Category 2): Causes skin irritation[8].
- Eye Irritation (Category 2A): Causes serious eye irritation[8].

- Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[8].
- Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4): May cause long lasting harmful effects to aquatic life[3].

The logical workflow for mitigating these risks involves a standard risk assessment process.

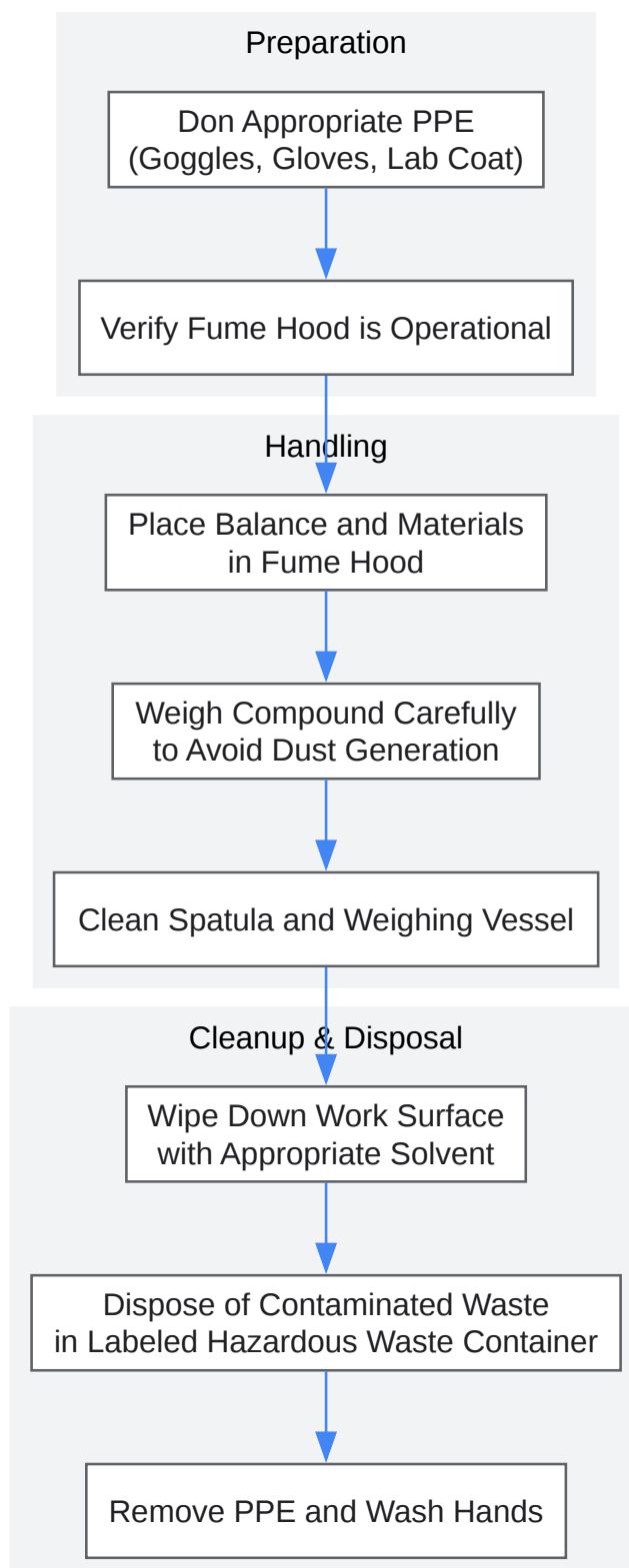
[Click to download full resolution via product page](#)

Caption: Risk assessment and control hierarchy.

Emergency Response Protocols

In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on standard laboratory practice for handling hazardous powders[8][10][11].

Table 2: First-Aid Measures


Exposure Route	Protocol	Rationale
Inhalation	Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [8] [10]	To remove the individual from the source of exposure and ensure adequate oxygenation. Artificial respiration is a critical life-saving measure.
Skin Contact	Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. [8] [10]	Prompt and thorough washing dilutes and removes the chemical irritant, minimizing skin damage.
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8]	Extensive flushing is necessary to remove all particles of the chemical and prevent serious, potentially permanent, eye damage.
Ingestion	Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [8] [10]	Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth removes residual material.

Firefighting Measures: In case of a fire, use alcohol-resistant foam, dry powder, or carbon dioxide extinguishers. [\[8\]](#)[\[12\]](#) A key consideration is the generation of hazardous thermal decomposition products, which can include carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and highly toxic hydrogen fluoride (HF) gas. [\[8\]](#) Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [\[10\]](#)

Safe Handling and Storage Protocols

Proactive safety measures are essential to prevent exposure. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Experimental Workflow: Weighing and Handling Solid **N-Fmoc-3-fluoro-L-tyrosine**

[Click to download full resolution via product page](#)

Caption: Safe handling workflow for powdered reagents.

Step-by-Step Handling Protocol:

- Preparation: Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in Section 5. Verify that the chemical fume hood has a current certification and is functioning correctly.[10][13]
- Engineering Controls: All manipulations that could generate dust, such as weighing or transferring the solid, must be performed inside a certified chemical fume hood to prevent inhalation.[10]
- Handling:
 - Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.
 - If preparing a solution, add the solvent to the solid slowly to prevent splashing.
- Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][14] A storage temperature of +4°C is often recommended.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical hazard.

Table 3: Recommended Personal Protective Equipment

Protection Type	Specification	Standard	Rationale
Eye/Face	Chemical safety goggles or a face shield.	OSHA 29 CFR 1910.133 or European Standard EN166. [10] [13]	Protects against splashes and airborne particles, preventing serious eye irritation.
Hand	Nitrile or other chemically resistant gloves.	Inspect gloves for integrity before each use. [12]	Prevents skin contact and irritation. Contaminated gloves should be disposed of properly.
Body	A lab coat or chemical-resistant apron.	N/A	Protects skin and personal clothing from contamination.
Respiratory	Not typically required if work is performed in a fume hood. If a hood is unavailable or dust levels are high, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter. [10] [12]	Protects against inhalation of irritating dust particles.	

Stability, Reactivity, and Disposal

- Reactivity: The compound is generally stable under recommended storage conditions.
- Incompatible Materials: Avoid contact with strong oxidizing agents.[\[14\]](#)
- Hazardous Decomposition: As noted, thermal decomposition can produce hazardous gases including hydrogen fluoride.[\[8\]](#)
- Disposal: Dispose of waste material and empty containers in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.

[10][12] Contaminated materials should be treated as hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | C24H20FNO5 | CID 89668487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-fmoc-3-fluoro-L-tyrosine suppliers USA [americanchemicalsuppliers.com]
- 5. aralezbio-store.com [aralezbio-store.com]
- 6. chemscene.com [chemscene.com]
- 7. Fmoc-L-Tyrosine, 10 g, CAS No. 92954-90-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [N-Fmoc-3-fluoro-L-tyrosine safety data sheet (SDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3096067#n-fmoc-3-fluoro-l-tyrosine-safety-data-sheet-sds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com